molecular formula C15H16ClF2NO B4432879 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide

Cat. No. B4432879
M. Wt: 299.74 g/mol
InChI Key: AEEQHRZZOMIDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide, also known as VU0650786, is a chemical compound that has garnered attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide acts as a positive allosteric modulator of dopamine D1 receptors, meaning it enhances the receptor's response to dopamine. This results in increased dopamine signaling, which can improve cognitive function, motivation, and reward processing.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function in animal models, particularly in tasks related to working memory and attention. It has also been shown to increase motivation and reward processing, which may have implications for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide is its selectivity for dopamine D1 receptors, which allows for more targeted research. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.

Future Directions

Future research on 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide could include investigating its potential as a therapeutic agent for neurological disorders such as schizophrenia and addiction. It could also be studied in combination with other drugs to enhance its effects. Additionally, further research could explore the safety and efficacy of this compound in human subjects.

Scientific Research Applications

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide has been studied for its potential as a therapeutic agent in various areas of research. One such area is in the treatment of neurological disorders, particularly those related to the dysfunction of the dopamine system. This compound has been shown to selectively target dopamine D1 receptors, which are involved in the regulation of cognitive and emotional processes.

properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2NO/c16-12-9-14(18)13(17)8-11(12)15(20)19-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQHRZZOMIDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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